

# What is the chemical structure of Apicidin C

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## Compound of Interest

Compound Name: *Apicidin C*

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## Apicidin C: A Technical Overview of its Chemical Structure and Biological Activity

**Apicidin C** is a natural cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It belongs to the apicidin family of fungal metabolites, which have garnered significant interest in drug development due to their broad-spectrum antiprotozoal and antiproliferative activities. This technical guide provides a detailed examination of the chemical structure of **Apicidin C**, its mechanism of action, and relevant experimental protocols for its study.

## Chemical Structure

**Apicidin C** is a structural analog, or congener, of Apicidin. The core structure is a cyclic tetrapeptide backbone. The defining feature of **Apicidin C** is the substitution of the L-isoleucine residue found in Apicidin with an L-valine residue.<sup>[1][2]</sup>

The constituent amino acid residues of **Apicidin C** are:

- N-O-methyl-L-tryptophan
- L-valine
- D-pipecolinic acid
- L-2-amino-8-oxodecanoic acid

Molecular Formula: C<sub>33</sub>H<sub>47</sub>N<sub>5</sub>O<sub>6</sub> Molecular Weight: 613.76 g/mol

The chemical structure of **Apicidin C** is depicted below:

The image you are requesting does not exist or is no longer available.

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Chemical structure of **Apicidin C**.

## Physicochemical Properties

The physicochemical properties of **Apicidin C** are comparable to those of Apicidin. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

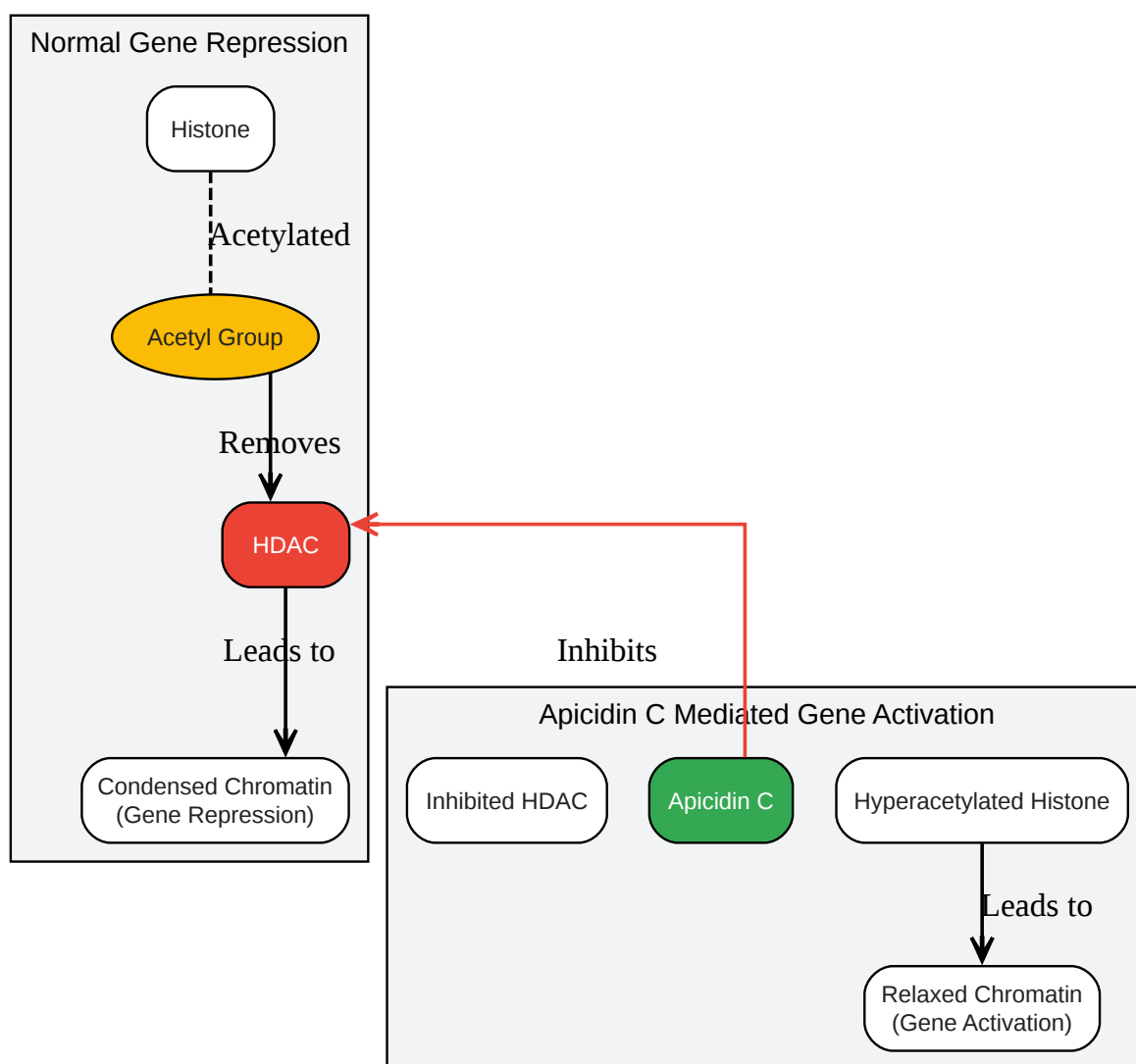
Property	Value	Reference
Molecular Formula	C33H47N5O6	[2]
Molecular Weight	613.76 g/mol	
Appearance	Amorphous powder	
Solubility	Soluble in DMSO and ethanol	

## Mechanism of Action: Histone Deacetylase Inhibition

**Apicidin C** exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription.

By inhibiting HDACs, **Apicidin C** leads to the hyperacetylation of histones. This results in a more relaxed chromatin structure, which allows for the transcriptional activation of genes,

including tumor suppressor genes like p21WAF1/Cip1. The 2-amino-8-oxodecanoic acid moiety of apicidins is thought to mimic the acetylated lysine substrate of HDACs, enabling it to bind to the active site of the enzyme and inhibit its activity.[1]



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Caption: Mechanism of HDAC inhibition by **Apicidin C**.

## Biological Activity

**Apicidin C** demonstrates potent inhibitory activity against histone deacetylases and exhibits significant antiprotozoal effects.

Assay	IC50 (nM)
Eimeria tenella HDAC Binding	6
Chick Liver HDAC	-

**Apicidin C** was found to be slightly more active than Apicidin and Apicidin B in antiprotozoal assays.[\[2\]](#)

Organism	MIC (nM)
Besnoitia jellisoni	0.8
Eimeria tenella	101
Plasmodium falciparum	69

## Experimental Protocols

### Isolation and Purification of Apicidin C

**Apicidin C** was isolated from the fermentation broth of Fusarium sp. The producing organism was fermented in a medium containing glucose, molasses, corn steep liquor, and other nutrients. The fermentation broth was extracted with an organic solvent, and the extract was concentrated. **Apicidin C** was then purified from the crude extract using a combination of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC).[\[2\]](#)

### Structure Elucidation

The structure of **Apicidin C** was determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry was used to determine the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the connectivity of the atoms and the amino acid sequence. The substitution of isoleucine with valine was confirmed by the specific spin system observed in the COSY spectrum.[1]

## Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of **Apicidin C** against HDAC was determined using a radiolabeled ligand binding assay. The assay measures the ability of the compound to displace a tritiated apicidin analog from the HDAC enzyme preparation.

- Enzyme Preparation: HDAC was partially purified from *Eimeria tenella* parasites.
- Binding Assay: The enzyme preparation was incubated with [ $^3\text{H}$ ]-apicidin A and varying concentrations of **Apicidin C**.
- Detection: The amount of bound radioligand was measured using scintillation counting.
- IC<sub>50</sub> Determination: The concentration of **Apicidin C** that inhibited 50% of the radioligand binding (IC<sub>50</sub>) was calculated.[1]

## Antiprotozoal Activity Assays

The minimum inhibitory concentration (MIC) of **Apicidin C** against various protozoan parasites was determined using in vitro cell-based assays.

- Cell Culture: Host cells were infected with the respective parasites (*Besnoitia jellisoni*, *Eimeria tenella*, *Plasmodium falciparum*).
- Compound Treatment: The infected cells were treated with serial dilutions of **Apicidin C**.
- MIC Determination: The lowest concentration of the compound that completely inhibited the growth of the parasite was determined as the MIC.[2]

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## References

- 1. pubs.acs.org [pubs.acs.org]
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